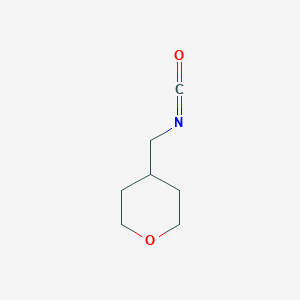

4-(Isocyanatomethyl)tetrahydropyran

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(isocyanatomethyl)oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c9-6-8-5-7-1-3-10-4-2-7/h7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDQATXIFBTOMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640451 | |

| Record name | 4-(Isocyanatomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934570-48-6 | |

| Record name | Tetrahydro-4-(isocyanatomethyl)-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Isocyanatomethyl)oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(isocyanatomethyl)oxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 4-(Isocyanatomethyl)tetrahydropyran

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Isocyanatomethyl)tetrahydropyran is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a reactive isocyanate group with a stable tetrahydropyran ring, makes it a valuable building block for the synthesis of a diverse range of compounds. The tetrahydropyran moiety, a saturated six-membered heterocycle containing an oxygen atom, is a common scaffold in many biologically active molecules and approved drugs, often imparting favorable pharmacokinetic properties. The isocyanate group, on the other hand, is a highly reactive functional group that readily participates in addition reactions with nucleophiles such as alcohols, amines, and thiols, enabling the formation of carbamates, ureas, and thiocarbamates, respectively. This dual functionality allows for its use as a versatile linker and building block in the construction of complex molecular architectures, including novel drug candidates and polymers.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights into its chemical identity, reactivity, and analytical characterization. A thorough understanding of these properties is paramount for its effective and safe utilization in research and development.

Core Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are computed predictions and should be considered as such.

| Property | Value | Source |

| Chemical Formula | C₇H₁₁NO₂ | [1] |

| Molecular Weight | 141.17 g/mol | [1][2] |

| CAS Number | 934570-48-6 | [2] |

| Appearance | Not explicitly stated, likely a liquid | Inferred from related compounds |

| Boiling Point | Not explicitly available | |

| Melting Point | Not explicitly available | |

| Density | Not explicitly available | |

| Solubility | Soluble in common organic solvents | Inferred from isocyanate chemistry |

| Topological Polar Surface Area | 38.7 Ų | [1] |

| XLogP3-AA (Computed) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 2 | [1] |

Reactivity and Stability

The reactivity of this compound is dominated by the electrophilic nature of the isocyanate group. The carbon atom of the isocyanate is highly susceptible to nucleophilic attack, leading to the formation of stable addition products.

Key Reactions:

-

Reaction with Alcohols: Forms carbamates (urethanes). This is a fundamental reaction in polyurethane chemistry.

-

Reaction with Amines: Forms ureas. This reaction is typically very rapid.

-

Reaction with Water: Initially forms an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The newly formed amine can then react with another isocyanate molecule to form a urea linkage. Due to this reactivity, it is crucial to handle this compound under anhydrous conditions to prevent unwanted side reactions and degradation.[3]

Stability and Storage:

Isocyanates are known to be sensitive to moisture and can undergo self-polymerization, especially at elevated temperatures.[3] Therefore, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. It is incompatible with strong oxidizing agents, water, alcohols, and amines.[3]

Experimental Protocols

Determination of Isocyanate (NCO) Content by Titration

The determination of the isocyanate content is crucial for assessing the purity and reactivity of this compound. A common and reliable method is back-titration.

Principle: An excess of a standard solution of a secondary amine, typically di-n-butylamine, is reacted with the isocyanate. The unreacted amine is then back-titrated with a standardized acid solution, such as hydrochloric acid.

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh a known amount of this compound into a dry Erlenmeyer flask.

-

Reagent Addition: Add a precise volume of a standardized solution of di-n-butylamine in a suitable anhydrous solvent (e.g., toluene).

-

Reaction: Stopper the flask and allow the reaction to proceed for a sufficient amount of time to ensure complete reaction of the isocyanate.

-

Titration: Add an indicator and titrate the excess di-n-butylamine with a standardized solution of hydrochloric acid to the endpoint.

-

Blank Determination: Perform a blank titration without the isocyanate sample to determine the initial amount of di-n-butylamine.

-

Calculation: The isocyanate content can be calculated based on the difference in the volume of titrant consumed in the blank and the sample titrations.

Caption: Workflow for the determination of isocyanate content by back-titration.

Chromatographic Analysis for Purity Assessment

Chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are essential for assessing the purity of this compound and identifying any potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a dilute solution of 4-(isocyanatomethyl)tetrah_ydropyran in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume of the sample into the GC injector port.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase of the column.

-

Detection (MS): As the separated components elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used for identification by comparison to spectral libraries.

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of less volatile or thermally labile compounds. Isocyanates are often derivatized before HPLC analysis to enhance their stability and detectability.

Step-by-Step Methodology:

-

Derivatization: React the this compound sample with a derivatizing agent, such as 1-(2-methoxyphenyl)piperazine (MPP), to form a stable urea derivative.

-

Sample Preparation: Dissolve the derivatized sample in a suitable mobile phase.

-

Injection: Inject the sample onto the HPLC column.

-

Separation: The components are separated based on their differential interactions with the stationary and mobile phases. A reversed-phase C18 column is commonly used.

-

Detection: The separated components are detected using a UV detector or a mass spectrometer (LC-MS).

Caption: General workflows for GC-MS and HPLC analysis of isocyanates.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will provide information on the number and types of protons and their connectivity in the molecule. The spectrum is expected to show characteristic signals for the protons on the tetrahydropyran ring and the methylene group adjacent to the isocyanate.

-

¹³C NMR: Will show signals for each unique carbon atom in the molecule, including the characteristic signal for the isocyanate carbon.

-

-

Infrared (IR) Spectroscopy:

-

The most prominent feature in the IR spectrum will be a strong, sharp absorption band in the region of 2250-2280 cm⁻¹, which is characteristic of the asymmetric stretching vibration of the N=C=O group. Other expected bands include C-H stretching and bending vibrations for the aliphatic parts of the molecule and C-O stretching for the ether linkage in the tetrahydropyran ring.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will determine the molecular weight of the compound. The fragmentation pattern can provide valuable structural information.

-

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme caution.[3]

-

Engineering Controls: Work should be conducted in a well-ventilated fume hood.[3]

-

Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat. In situations with potential for inhalation exposure, respiratory protection may be necessary.

-

Handling: Avoid contact with skin and eyes. Do not breathe vapors or mists.[3] Keep away from moisture, heat, and incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Applications in Drug Discovery and Development

The unique properties of this compound make it a valuable tool in drug discovery. The tetrahydropyran ring is a privileged scaffold that can improve the metabolic stability and solubility of drug candidates. The isocyanate group allows for the covalent modification of biological targets or the conjugation of the molecule to other entities, such as polymers or antibodies, for targeted drug delivery.

Conclusion

This compound is a versatile chemical building block with significant potential in various scientific disciplines. A comprehensive understanding of its physicochemical properties, reactivity, and proper handling procedures is essential for its successful and safe application. This technical guide provides a foundational overview to aid researchers and scientists in harnessing the capabilities of this important molecule.

References

-

PubChem. 4-(Isocyanatomethyl)oxane. National Center for Biotechnology Information. Available from: [Link]

- Abe, R., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Chemistry – An Asian Journal, 14(20), 3645-3656.

-

Wikipedia. Tetrahydropyran. Available from: [Link]

-

Cheméo. Chemical Properties of 4-Methyl-tetrahydropyran (CAS 4717-96-8). Available from: [Link]

-

ResearchGate. Physical Properties of Tetrahydropyran and Its Applications. Available from: [Link]

-

PubChem. (Oxan-4-yl)methanol. National Center for Biotechnology Information. Available from: [Link]

-

National Institute of Standards and Technology. Tetrahydropyran. NIST Chemistry WebBook. Available from: [Link]

-

PubChem. Tetrahydro-4-methyl-2H-pyran. National Center for Biotechnology Information. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: tetrahydrofuran. Available from: [Link]

-

ResearchGate. Determination of isocyanates, aminoisocyanates and amines in air formed during the thermal degradation of polyurethane. Available from: [Link]

- Frontiers in Chemistry. (2022). Synthesis and characterization of new 1,4-dihydropyran derivatives by novel Ta-MOF nanostructures as reusable nanocatalyst with antimicrobial activity. 10, 967111.

-

SafeWork NSW. Isocyanates technical fact sheet. Available from: [Link]

Sources

Spectroscopic Signature of 4-(isocyanatomethyl)tetrahydropyran: A Technical Guide

Introduction

4-(isocyanatomethyl)tetrahydropyran is a bifunctional molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique structure, combining a saturated heterocyclic tetrahydropyran (THP) ring with a reactive isocyanate group, makes it a valuable building block for the synthesis of novel compounds with diverse applications. The THP moiety can impart favorable pharmacokinetic properties, such as increased solubility and metabolic stability, while the isocyanate group serves as a versatile handle for conjugation to biomolecules or polymerization into novel materials.

A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for monitoring its reactions. This technical guide provides an in-depth analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As direct experimental spectra for this specific molecule are not widely available in the public domain, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a reliable predictive framework for researchers.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the following atom numbering scheme will be used for this compound.

Caption: Molecular structure and atom numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below. These predictions are based on the analysis of structurally similar compounds, most notably 4-(aminomethyl)tetrahydropyran, and established chemical shift principles.

Methodology: NMR Analysis

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). The use of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning the proton and carbon signals, respectively.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydropyran ring and the methylene bridge. The chemical shifts are influenced by the electronegativity of the neighboring oxygen and nitrogen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H2, H6 (axial) | 3.80 - 3.95 | ddd | J ≈ 11.5, 11.5, 3.5 |

| H2, H6 (equatorial) | 3.25 - 3.40 | ddd | J ≈ 11.5, 4.0, 2.0 |

| H7 | 3.15 - 3.30 | d | J ≈ 6.5 |

| H4 | 1.70 - 1.85 | m | - |

| H3, H5 (axial) | 1.55 - 1.70 | ddd | J ≈ 12.5, 12.5, 4.5 |

| H3, H5 (equatorial) | 1.20 - 1.35 | ddd | J ≈ 12.5, 3.0, 2.0 |

Interpretation of ¹H NMR Spectrum: The protons on the carbons adjacent to the ring oxygen (H2 and H6) are expected to be the most deshielded. The axial and equatorial protons on these carbons will exhibit distinct chemical shifts and coupling patterns due to their different spatial orientations. The methylene protons (H7) will appear as a doublet, coupled to the methine proton at C4. The remaining ring protons (H3, H4, and H5) will appear in the more upfield region of the spectrum. The complex multiplicity of the ring protons arises from both geminal and vicinal couplings. The chemical shift data for 4-(aminomethyl)tetrahydropyran provides a strong basis for these predictions, with an expected downfield shift for the H7 protons due to the electron-withdrawing nature of the isocyanate group compared to the amino group.[1]

Predicted ¹³C NMR Data

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C9 (-N=C =O) | 120.0 - 125.0 |

| C2, C6 | 67.0 - 69.0 |

| C7 (-C H₂-NCO) | 48.0 - 52.0 |

| C4 | 38.0 - 42.0 |

| C3, C5 | 30.0 - 34.0 |

Interpretation of ¹³C NMR Spectrum: The carbon of the isocyanate group (C9) is expected to have the most downfield chemical shift due to its unique bonding environment. The carbons adjacent to the ring oxygen (C2 and C6) will also be significantly deshielded. The methylene carbon (C7) and the methine carbon (C4) will appear at intermediate chemical shifts, while the C3 and C5 carbons of the tetrahydropyran ring are predicted to be the most upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups in a molecule. The isocyanate group of this compound has a very strong and characteristic absorption band.

Methodology: IR Analysis

The IR spectrum can be obtained using an attenuated total reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the neat liquid sample is placed on the ATR crystal, and the spectrum is recorded. Alternatively, the spectrum can be obtained from a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

Predicted IR Absorption Data

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N=C=O asymmetric stretch | 2250 - 2280 | Strong, sharp |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C-O-C stretch (ether) | 1080 - 1150 | Strong |

Interpretation of IR Spectrum: The most prominent and diagnostic peak in the IR spectrum will be the strong, sharp absorption band in the 2250-2280 cm⁻¹ region, which is characteristic of the asymmetric stretching vibration of the isocyanate (-N=C=O) functional group.[2] The presence of this band is a clear indicator of the isocyanate moiety. The spectrum will also feature C-H stretching vibrations for the aliphatic protons of the tetrahydropyran ring and the methylene bridge in the 2850-3000 cm⁻¹ range. A strong absorption corresponding to the C-O-C stretching of the ether linkage in the tetrahydropyran ring is expected around 1080-1150 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Methodology: MS Analysis

The mass spectrum can be obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam. The resulting positively charged ions and fragment ions are then separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Fragmentation Data

The molecular ion peak (M⁺) for this compound is expected at m/z = 141. The fragmentation pattern will be influenced by the presence of the tetrahydropyran ring and the isocyanate group.

Caption: Predicted electron ionization mass spectrometry fragmentation pathway for this compound.

| m/z | Predicted Fragment Ion | Possible Fragmentation Pathway |

| 141 | [C₇H₁₁NO₂]⁺˙ | Molecular ion (M⁺) |

| 99 | [C₆H₁₁O]⁺ | Loss of NCO |

| 98 | [C₆H₁₀O]⁺˙ | Loss of isocyanatomethyl radical (•CH₂NCO) |

| 85 | [C₅H₉O]⁺ | Ring opening and subsequent fragmentation |

| 71 | [C₄H₇O]⁺ | Further fragmentation of the tetrahydropyran ring |

| 42 | [CH₂NCO]⁺ | Cleavage of the C4-C7 bond |

Interpretation of Mass Spectrum: The mass spectrum is expected to show a molecular ion peak at m/z 141. A prominent fragment would likely arise from the loss of the isocyanatomethyl radical, resulting in a peak at m/z 98, corresponding to the tetrahydropyran cation radical. Another significant fragmentation pathway could involve the cleavage of the C4-C7 bond to produce the [CH₂NCO]⁺ ion at m/z 42. The tetrahydropyran ring itself can undergo characteristic fragmentation, leading to ions at m/z 85 and 71. The fragmentation of long-chain isocyanates often involves rearrangements, but for this smaller molecule with a stable ring system, direct cleavages are expected to be more dominant.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The presented NMR, IR, and MS data, derived from the analysis of analogous structures and fundamental principles, offer a robust framework for the identification and characterization of this important chemical entity. Researchers working with this compound can use this guide to interpret their experimental data, confirm the identity and purity of their samples, and gain insights into its chemical behavior. It is important to re-emphasize that the data presented herein is predictive, and experimental verification is always recommended for definitive structural elucidation.

References

-

Spectroscopy Online. Infrared Spectroscopy of Polymers XIII: Polyurethanes. [Link]

-

NIST Chemistry WebBook. Benzyl isocyanate. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. Theory analysis of mass spectra of long-chain isocyanates. [Link]

-

MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

Sources

Stability and Storage of 4-(Isocyanatomethyl)tetrahydropyran: A Guide to Ensuring Compound Integrity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-(Isocyanatomethyl)tetrahydropyran is a bifunctional molecule featuring a stable, saturated tetrahydropyran (THP) ring and a highly reactive isocyanate group. This unique combination makes it a valuable building block in medicinal chemistry and materials science, often employed in the synthesis of complex molecules where the isocyanate serves as a reactive handle for forming urea, urethane, or amide linkages. The tetrahydropyran moiety, a bioisostere for other cyclic ethers or phenyl groups, can impart favorable physicochemical properties such as improved solubility and metabolic stability.

However, the very reactivity that makes the isocyanate group useful also renders the entire molecule susceptible to degradation, primarily through hydrolysis. Ensuring the stability and purity of this compound is therefore paramount for the reproducibility of synthetic protocols and the quality of the final products. This guide provides a comprehensive overview of the factors influencing its stability, recommended storage and handling protocols, and analytical methods for assessing its integrity.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for proper handling and storage. While specific experimental data for this exact compound is not broadly published, properties can be inferred from its constituent parts—the tetrahydropyran ring and the isocyanate functional group.

| Property | Value / Description | Rationale / Source |

| Molecular Formula | C₇H₁₁NO₂ | - |

| Appearance | Likely a colorless to pale yellow liquid. | Based on similar aliphatic isocyanates and tetrahydropyran derivatives.[1][2] |

| Reactivity | The isocyanate group is highly electrophilic and reactive towards nucleophiles. | General chemical principle of isocyanates. |

| Moisture Sensitivity | Highly sensitive to moisture. Reacts readily with water. | A characteristic feature of all isocyanates.[3] |

| Thermal Stability | Stable at ambient temperatures but may dimerize or trimerize at elevated temperatures. | General behavior of isocyanates. |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, Toluene). | Inferred from the properties of the tetrahydropyran ring system.[2] |

Core Stability Profile: Key Degradation Pathways

The primary driver of instability in this compound is the isocyanate functional group. The tetrahydropyran ring itself is relatively stable, more so than analogous five-membered rings like tetrahydrofuran (THF), particularly against autooxidation and under certain radical conditions.[4][5] However, the molecule's integrity is dictated by its most reactive component.

Hydrolytic Instability: The Primary Concern

The most significant and common degradation pathway for any isocyanate is its reaction with water.[3][6] This reaction proceeds rapidly and is often difficult to prevent entirely without stringent precautions.

-

Carbamic Acid Formation: The isocyanate group reacts with a water molecule to form an unstable carbamic acid intermediate.

-

Decarboxylation: The carbamic acid readily decomposes, releasing carbon dioxide (CO₂) and forming the corresponding primary amine, 4-(aminomethyl)tetrahydropyran.

-

Urea Formation: This newly formed amine is a potent nucleophile and will rapidly react with another molecule of the parent isocyanate to form a stable, and often insoluble, N,N'-disubstituted urea dimer.

This cascade has two major consequences:

-

Loss of Potency: The active isocyanate is consumed, reducing the effective concentration of the starting material.

-

Impurity Formation: The resulting urea is a significant impurity that can complicate purification and may be difficult to remove.

The visualization below outlines this critical degradation pathway.

Caption: Primary degradation pathway of this compound via hydrolysis.

Thermal Stability

While generally stable at recommended storage temperatures, excessive heat can induce the dimerization (to form uretidinediones) or trimerization (to form isocyanurates) of the isocyanate groups. These side reactions are typically slower than hydrolysis but can become significant upon prolonged exposure to elevated temperatures. Therefore, avoiding heat is a critical control parameter.

Incompatibility with Nucleophiles

Beyond water, the isocyanate group will react with a wide range of nucleophiles. It is crucial to avoid contact with:

-

Alcohols (form urethanes)

-

Amines (form ureas)

-

Thiols (form thiocarbamates)

-

Strong acids and bases, which can catalyze polymerization or other reactions.[4][7]

Recommended Storage and Handling Protocols

Adherence to strict storage and handling procedures is non-negotiable for maintaining the quality of this compound and ensuring user safety. Isocyanates as a class are hazardous, capable of causing respiratory sensitization and skin irritation.[8]

Optimal Storage Conditions

The primary goal of storage is to rigorously exclude moisture and air.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C (Refrigerated) | Slows the rate of potential degradation reactions, including dimerization.[3] |

| Atmosphere | Under an inert, dry gas (e.g., Argon or Nitrogen). | Prevents reaction with atmospheric moisture and oxygen.[3] |

| Container | Tightly sealed, amber glass bottle with a PTFE-lined cap. | Protects from light and ensures an airtight seal. PTFE is chemically resistant. |

| Container Handling | Use a fresh, dry syringe/needle to pierce the septum for material withdrawal. Purge the headspace with inert gas before re-sealing. | Minimizes the introduction of atmospheric moisture into the bulk container. |

Safe Handling and Personal Protective Equipment (PPE)

All work with isocyanates must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

-

Respiratory Protection: In case of inadequate ventilation, an air-purifying respirator with organic vapor cartridges is necessary. For spraying applications or potential aerosol generation, a supplied-air respirator is required.

-

Hand Protection: Use chemically resistant gloves. Nitrile gloves offer more resistance than latex, and thicker gloves provide greater protection.[8] Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are essential to protect against splashes.[9]

-

Skin Protection: Wear a lab coat or chemical-resistant overalls. Ensure all exposed skin is covered.

-

Hygiene: Wash hands and face thoroughly after handling and before leaving the work area. Contaminated clothing should be removed and laundered separately.[9]

Assessing Compound Integrity: Analytical Methods

Regularly assessing the purity of the material is crucial, especially before use in a sensitive reaction. The formation of the urea by-product is the most common indicator of degradation.

Purity Assessment Techniques

Several analytical techniques can be employed to determine the purity of isocyanates. Direct analysis can be challenging due to their reactivity, so methods often involve a derivatization step.

-

Titration: A classic method involves reacting the isocyanate with an excess of a standard solution of a primary or secondary amine (like di-n-butylamine) and then back-titrating the unreacted amine. This provides a measure of the "%NCO" content.

-

High-Performance Liquid Chromatography (HPLC): This is a highly selective and sensitive method. The isocyanate is typically derivatized first to create a stable, UV-active derivative that can be easily separated and quantified. This approach can resolve the parent compound from its urea and other degradation products.[10][11][12]

-

Gas Chromatography (GC): Suitable for volatile isocyanates. Derivatization may also be employed to improve thermal stability and detection. GC can be highly reliable for quantifying isomeric purity.[11]

-

Spectroscopy (FTIR, NMR): Fourier-Transform Infrared (FTIR) spectroscopy is excellent for quick qualitative checks, showing a strong, characteristic absorbance for the N=C=O stretch around 2250-2280 cm⁻¹. The disappearance of this peak and the appearance of urea C=O and N-H peaks indicate degradation. ¹H and ¹³C NMR can also be used to detect and quantify impurities.

Experimental Protocol: Purity Assessment by HPLC via Derivatization

This protocol outlines a general method for assessing the purity of this compound by converting it to a stable urea derivative for HPLC analysis.

Objective: To quantify the parent isocyanate and detect the presence of the primary hydrolysis-related impurity (symmetrical urea).

Materials:

-

This compound sample

-

Di-n-butylamine (DBA), analytical grade

-

Acetonitrile (ACN), HPLC grade

-

Water, HPLC grade

-

Trifluoroacetic acid (TFA)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Derivatizing Solution: Prepare a solution of 0.1 M Di-n-butylamine in dry Acetonitrile.

-

Sample Preparation: a. Accurately weigh approximately 10-20 mg of the this compound sample into a 10 mL volumetric flask in an inert atmosphere (glovebox). b. Immediately add 5 mL of the DBA derivatizing solution. The DBA is in large excess to ensure complete and rapid reaction with the isocyanate. c. Allow the reaction to proceed for 15 minutes at room temperature. This converts the reactive isocyanate into a stable dibutylurea derivative. d. Dilute to the mark with Acetonitrile.

-

HPLC Analysis: a. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm). b. Mobile Phase A: 0.1% TFA in Water. c. Mobile Phase B: 0.1% TFA in Acetonitrile. d. Gradient: Start with a suitable gradient (e.g., 30% B to 100% B over 20 minutes) to ensure separation of the derivatized product from any underivatized impurities (like the symmetrical urea) and excess reagent. e. Flow Rate: 1.0 mL/min. f. Detection: UV at 220 nm. g. Injection Volume: 10 µL.

-

Data Analysis: a. The major peak will correspond to the stable dibutylurea derivative of the parent compound. b. The symmetrical urea impurity, formed from hydrolysis, will be underivatized and will elute as a separate, more polar peak. c. Purity is calculated based on the relative peak areas.

This method provides a robust, stability-indicating snapshot of the compound's integrity.[12][13]

Conclusion

The stability of this compound is governed almost entirely by the high reactivity of its isocyanate functional group. The principal threat to its integrity is moisture, which initiates a rapid degradation cascade to form an amine and a subsequent urea impurity. Effective management of this compound requires a multi-faceted approach centered on the strict exclusion of water, controlled storage temperatures under an inert atmosphere, and the use of appropriate personal protective equipment. By implementing the rigorous storage, handling, and analytical protocols detailed in this guide, researchers, scientists, and drug development professionals can ensure the quality and reliability of this valuable synthetic building block, leading to more consistent and successful scientific outcomes.

References

-

Safe Work Australia. (n.d.). GUIDE TO HANDLING ISOCYANATES. Retrieved from [Link]

-

California Department of Public Health. (n.d.). Isocyanates: Working Safely. Retrieved from [Link]

-

Corbett, E. (n.d.). Safety aspects of handling isocyanates in urethane foam production. IChemE. Retrieved from [Link]

-

Lakeland Industries. (n.d.). 5 Ways to Protect Yourself From Isocyanate Exposure. Retrieved from [Link]

-

Health and Safety Executive. (n.d.). Safe Use of Di-Isocyanates. Retrieved from [Link]

-

Szycher, M. (n.d.). Analysis of Isocyanates. In Szycher's Handbook of Polyurethanes, Second Edition. Retrieved from [Link]

-

Streicher, R. P., et al. (2008). A laboratory comparison of analytical methods used for isocyanates. ResearchGate. Retrieved from [Link]

-

Liang, Y., et al. (n.d.). Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry. National Institutes of Health. Retrieved from [Link]

-

Watanabe, H., et al. (n.d.). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry Europe. Retrieved from [Link]

-

Kobayashi, S., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from [Link]

-

Human Metabolome Database. (2021). Showing metabocard for Tetrahydropyran (HMDB0258904). Retrieved from [Link]

-

Kobayashi, S., et al. (2019). 4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent. PubMed. Retrieved from [Link]

-

Kobayashi, S., et al. (2019). 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. National Institutes of Health. Retrieved from [Link]

-

Science.gov. (n.d.). degradation product formed: Topics. Retrieved from [Link]

-

Chen, Z., et al. (2018). Kinetics of Water-Isocyanate Reaction in N, N -dimethylformamide. ResearchGate. Retrieved from [Link]

-

Walker, T. W., et al. (2021). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. icheme.org [icheme.org]

- 4. 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.ca [fishersci.ca]

- 8. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 9. lakeland.com [lakeland.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Analysis of Isocyanates, Analysis of pMDI [ebrary.net]

- 12. Quantification of isocyanates and amines in polyurethane foams and coated products by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

4-(Isocyanatomethyl)tetrahydropyran: A Versatile Building Block for Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of modern organic synthesis and medicinal chemistry, the quest for novel molecular building blocks that offer a blend of structural rigidity, synthetic versatility, and favorable physicochemical properties is perpetual. 4-(Isocyanatomethyl)tetrahydropyran has emerged as a significant player in this arena. This guide delves into the core attributes of this compound, providing a comprehensive overview of its synthesis, reactivity, and diverse applications, with a particular focus on its role in the development of new therapeutic agents and functional materials.

The tetrahydropyran (THP) moiety is a well-established privileged scaffold in drug discovery.[1][2][3] Its saturated, six-membered heterocyclic structure, containing an oxygen atom, imparts a degree of conformational rigidity and introduces a potential hydrogen bond acceptor, which can be crucial for molecular recognition at biological targets.[1] Compared to its carbocyclic analog, cyclohexane, the THP ring offers lower lipophilicity, a property often sought to improve the absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates.[1]

The true synthetic power of this compound lies in the strategic placement of the highly reactive isocyanate group. Isocyanates are versatile electrophiles that readily react with a wide array of nucleophiles, including alcohols, amines, and water, to form stable carbamate, urea, and amine linkages, respectively.[4][5][6] This reactivity profile makes this compound an ideal building block for introducing the beneficial THP scaffold into a diverse range of molecular architectures.

Synthesis and Characterization: Establishing a Reliable Foundation

The synthesis of this compound typically begins with a commercially available starting material, such as tetrahydropyran-4-carboxylic acid or its derivatives.[7] A common synthetic route involves the conversion of the carboxylic acid to the corresponding acyl azide, which then undergoes a Curtius rearrangement to furnish the desired isocyanate.[6] This transformation is a reliable and well-documented method for the preparation of isocyanates from carboxylic acids.

Illustrative Synthetic Pathway:

Caption: A general synthetic scheme for this compound.

A critical aspect of utilizing this building block is ensuring its purity. Due to the high reactivity of the isocyanate group, careful handling and storage are necessary to prevent oligomerization or reaction with atmospheric moisture.[5] Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound. The characteristic IR absorption band for the isocyanate group typically appears in the region of 2250-2280 cm⁻¹.

The Chemistry of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound stems from the electrophilic nature of the isocyanate carbon atom, making it susceptible to nucleophilic attack.[6][8] This reactivity allows for the facile construction of a variety of important functional groups.

Synthesis of Carbamates

The reaction of this compound with alcohols is a direct and efficient method for the synthesis of carbamates (urethanes).[6][9] This transformation is of significant interest in medicinal chemistry, as the carbamate linkage is a common feature in many approved drugs.[10] The reaction is typically carried out in an anhydrous solvent and can be catalyzed by a mild base.

General Reaction Scheme for Carbamate Synthesis:

Caption: Formation of a carbamate from an alcohol and this compound.

Synthesis of Ureas

The reaction with primary or secondary amines yields substituted ureas.[11][12] Urea-containing compounds have a broad spectrum of biological activities and are also important in the development of supramolecular structures and functional polymers.[13] The reaction is generally rapid and proceeds with high yield.

General Reaction Scheme for Urea Synthesis:

Caption: Synthesis of a urea derivative from an amine and this compound.

Experimental Protocol: General Procedure for the Synthesis of a Carbamate Derivative

Materials:

-

This compound

-

Alcohol (1.0 equivalent)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (catalytic amount)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol and anhydrous DCM.

-

Add a catalytic amount of triethylamine to the solution.

-

Slowly add a solution of this compound in anhydrous DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a small amount of methanol to consume any unreacted isocyanate.

-

Dilute the reaction mixture with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired carbamate.

Applications in Drug Discovery and Materials Science

The tetrahydropyran motif is a key component in a number of approved drugs, where it often serves to enhance pharmacokinetic properties.[1] The ability of this compound to readily introduce this scaffold makes it a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities. For instance, the THP ring has been incorporated into HIV protease inhibitors, where it can improve binding affinity and accommodate mutations in the enzyme's active site.[10]

Beyond pharmaceuticals, the isocyanate functionality allows for the incorporation of the THP unit into polymers. The reaction of this compound with diols or polyols can lead to the formation of polyurethanes.[14] These materials can exhibit unique properties due to the presence of the polar THP ring, potentially leading to applications in biocompatible materials, coatings, and adhesives.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₇H₁₁NO₂ | N/A |

| Molecular Weight | 141.17 g/mol | N/A |

| Boiling Point | ~70-72 °C at 10 mmHg | Commercially available data |

| IR (N=C=O stretch) | ~2250-2280 cm⁻¹ | General Isocyanate Data |

Conclusion and Future Outlook

This compound stands as a testament to the power of strategic molecular design. By combining the favorable properties of the tetrahydropyran scaffold with the versatile reactivity of the isocyanate group, this building block provides a direct and efficient entry into a vast chemical space. Its applications in drug discovery are already evident, and its potential in materials science is beginning to be explored. As the demand for novel, functional molecules continues to grow, the importance of versatile building blocks like this compound is certain to increase, paving the way for future innovations in both medicine and materials.

References

-

Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Isocyanates, Organic - ResearchGate. Available at: [Link]

-

The Chemistry of the Organic Isocyanates. | Chemical Reviews - ACS Publications. Available at: [Link]

-

Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing). Available at: [Link]

-

Isocyanate - Wikipedia. Available at: [Link]

-

Tetrahydropyran synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of a tetrahydropyran NK1 receptor antagonist via asymmetric conjugate addition. Available at: [Link]

-

The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Available at: [Link]

-

Organic Syntheses Procedure. Available at: [Link]

-

4-Methyltetrahydropyran (4-MeTHP): Application as an Organic Reaction Solvent - PubMed. Available at: [Link]

-

Polyurethane - Wikipedia. Available at: [Link]

-

Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution - Green Chemistry (RSC Publishing). Available at: [Link]

-

Tetrahydropyran - Wikipedia. Available at: [Link]

-

Carbamate synthesis by carbamoylation - Organic Chemistry Portal. Available at: [Link]

-

4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent - PMC. Available at: [Link]

-

One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction - Beilstein Journals. Available at: [Link]

-

Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC - NIH. Available at: [Link]

-

(PDF) 4‐Methyltetrahydropyran (4‐MeTHP): Application as an Organic Reaction Solvent. Available at: [Link]

- WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents.

- US4272441A - Preparation of carbamates - Google Patents.

-

An alternative pathway for the synthesis of isocyanato- and urea-functionalised metal-organic frameworks - PubMed. Available at: [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC - PubMed Central. Available at: [Link]

-

Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs - RSC Publishing. Available at: [Link]

- WO2014017938A2 - Process for the synthesis of substituted urea compounds - Google Patents.

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Innovations in isocyanate synthesis for a sustainable future - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Isocyanate - Wikipedia [en.wikipedia.org]

- 7. WO2005058860A1 - Process for producing 4-(un)substituted tetrahyropyran-4-carboxylic acid compound or ester compound thereof - Google Patents [patents.google.com]

- 8. Isocyanate-based multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04152F [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]

- 12. Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and synthesis of supramolecular functional monomers bearing urea and norbornene motifs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. Polyurethane - Wikipedia [en.wikipedia.org]

"potential applications of 4-(isocyanatomethyl)tetrahydropyran in medicinal chemistry"

A-Technical-Guide-to-4-(Isocyanatomethyl)tetrahydropyran-in-Modern-Drug-Discovery

Abstract

The strategic incorporation of specific structural motifs is paramount in the design of novel therapeutics. The tetrahydropyran (THP) ring system has emerged as a "privileged scaffold" in medicinal chemistry, valued for its ability to enhance physicochemical properties and provide favorable interactions with biological targets.[1][2] When functionalized with a highly reactive isocyanate group, as in 4-(isocyanatomethyl)tetrahydropyran, this scaffold transforms into a versatile building block for constructing a diverse array of bioactive molecules. This guide provides an in-depth technical analysis of the applications of this compound, exploring its role in creating stable urea and carbamate linkages, its potential in the design of covalent inhibitors, and the overarching benefits conferred by the THP moiety on drug candidates. We will delve into the causality behind its utility, provide actionable experimental protocols, and present a forward-looking perspective on its role in addressing complex therapeutic challenges.

The Strategic Value of the Tetrahydropyran Moiety in Medicinal Chemistry

Before examining the applications of the isocyanate functional group, it is crucial to understand the inherent advantages of its parent scaffold, the tetrahydropyran ring. The THP moiety is not merely a passive carrier; it actively contributes to a molecule's drug-like properties.

Physicochemical and ADME Profile Enhancement

The THP ring is a saturated six-membered cyclic ether.[3] In drug discovery, it is often employed as a bioisostere of a cyclohexane ring.[4] This substitution offers several key advantages:

-

Modulation of Lipophilicity: The introduction of the oxygen heteroatom reduces the lipophilicity compared to its cyclohexyl counterpart.[4] This subtle decrease in logD can significantly improve a compound's absorption, distribution, metabolism, and excretion (ADME) profile, often leading to improved clearance.[4]

-

Improved Solubility: The ether oxygen in the THP ring can act as a hydrogen bond acceptor, which can improve aqueous solubility—a critical parameter for oral bioavailability.[4] Unlike more acidic or basic functional groups, the THP ether offers this benefit without introducing an ionizable center, which can be advantageous for cell membrane permeability.

-

Conformational Rigidity: As a rigid cyclic system, the THP scaffold has a lower conformational entropy compared to a linear ether.[4] This pre-organization can lead to a more favorable binding energy upon interaction with a target protein, as less entropy is lost upon binding.

Favorable Target Interactions

The THP ring is a common feature in numerous FDA-approved drugs and natural products with significant biological activity.[2][5] Its oxygen atom can form crucial hydrogen bonds with amino acid residues in a protein's binding pocket.[4] For instance, in the development of Janus Kinase 1 (JAK1) selective inhibitors, the replacement of a cyclohexyl group with a THP moiety led to tighter drug-enzyme binding interactions.[4] This highlights the ring's active role in enhancing target affinity. The FDA-approved drug gilteritinib (Xospata), an inhibitor of multiple tyrosine kinases, prominently features an amino-THP substituent, underscoring the clinical relevance of this scaffold.[4]

Core Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the high electrophilicity of the isocyanate (-N=C=O) group. This functional group readily reacts with nucleophiles without the need for coupling agents or catalysts, often proceeding to high conversion at room temperature.[6]

Formation of Urea and Carbamate Linkages

The primary application of isocyanates in medicinal chemistry is the formation of stable urea and carbamate bonds.

-

Reaction with Amines (Urea Formation): The reaction between an isocyanate and a primary or secondary amine is a robust and efficient method for forming a disubstituted or trisubstituted urea linkage.[6][7] This reaction is typically fast and irreversible. The resulting urea group is a privileged motif in drug design, valued for its ability to act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein targets.[7]

-

Reaction with Alcohols/Phenols (Carbamate Formation): Isocyanates react with alcohols and phenols to form carbamate linkages. While generally slower than the reaction with amines, this transformation is a reliable method for linking the THP moiety to hydroxyl-containing fragments.

The workflow for utilizing this compound as a building block is straightforward and highly efficient.

Caption: General workflow for conjugating a bioactive scaffold using this compound.

Application in Covalent Inhibitor Design

The development of covalent inhibitors has seen a resurgence, as they can offer enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[8] The isocyanate group, while highly reactive, can be engineered into a "warhead" for the targeted covalent modification of nucleophilic amino acid residues within a protein active site, such as cysteine (Cys), serine (Ser), or lysine (Lys).

Mechanism of Covalent Modification

In this strategy, a drug candidate is designed with two key components:

-

A "recognition" element that provides non-covalent binding affinity and positions the molecule correctly within the target's binding site.

-

A covalently reactive "warhead" (the isocyanate) that forms a permanent bond with a nearby nucleophilic residue.

The reaction of the isocyanate with a cysteine thiol would form a thiocarbamate linkage, while reaction with a serine hydroxyl or lysine amine would form a carbamate or urea, respectively. This irreversible or slowly reversible binding can lead to complete and sustained target inhibition.[8][9]

Caption: Logical steps in the mechanism of action for a covalent inhibitor utilizing the isocyanate warhead.

The role of the this compound in this context is twofold: the isocyanate serves as the reactive handle, while the THP moiety contributes to the overall binding affinity and favorable pharmacokinetic properties of the inhibitor.

Experimental Protocols & Data

The following section provides a representative, step-by-step protocol for the synthesis of a model urea derivative using this compound.

Protocol: Synthesis of N-((tetrahydro-2H-pyran-4-yl)methyl)-N'-(4-phenoxyphenyl)urea

This protocol describes the reaction of this compound with 4-phenoxyaniline, a common fragment in medicinal chemistry, to yield a diaryl urea derivative.

Materials:

-

This compound (1.0 eq)

-

4-Phenoxyaniline (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (N2 or Ar), add 4-phenoxyaniline (1.05 eq).

-

Solvent Addition: Add anhydrous Dichloromethane (DCM) to dissolve the amine completely. A typical concentration is 0.1-0.5 M.

-

Initiation of Reaction: While stirring at room temperature (20-25 °C), add this compound (1.0 eq) dropwise to the solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting materials.

-

Workup and Isolation:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can often be purified by precipitation. Add a non-polar solvent like hexanes or diethyl ether to the concentrated residue and stir. The urea product, being more polar, should precipitate out.

-

Collect the solid product by vacuum filtration, wash with a small amount of the non-polar solvent, and dry under vacuum.

-

If further purification is needed, column chromatography on silica gel can be performed.

-

Representative Reaction Parameters

The reaction of isocyanates with amines is highly dependable. The table below summarizes typical conditions and outcomes.

| Parameter | Condition/Value | Rationale & Insights |

| Solvent | Aprotic (DCM, THF, DMF) | Prevents reaction of the isocyanate with protic solvents like water or alcohols.[6] DCM is often preferred for easy removal. |

| Temperature | Room Temperature (20-25°C) | The reaction is highly exothermic and proceeds rapidly without heating.[6] Cooling may be required for large-scale reactions. |

| Stoichiometry | ~1:1 (Isocyanate:Amine) | A slight excess of the more readily available or easily removed reactant can be used to ensure full conversion of the limiting reagent. |

| Catalyst | None Required | The reaction is spontaneous.[6] No base is needed, which simplifies the procedure and workup. |

| Typical Yield | >90% | This coupling method is known for its high efficiency and atom economy. |

Conclusion and Future Outlook

This compound stands out as a highly valuable and versatile reagent in the medicinal chemist's toolbox. Its utility is rooted in a powerful combination of factors: the favorable physicochemical properties imparted by the tetrahydropyran scaffold and the efficient, robust reactivity of the isocyanate handle. The THP moiety consistently proves its worth in optimizing ADME profiles, enhancing solubility, and providing key interactions with biological targets.[4] Simultaneously, the isocyanate group offers a direct and catalyst-free route to construct the ubiquitous and functionally critical urea and carbamate linkages found in many modern therapeutics.[7][10]

Looking forward, the application of this reagent in the design of targeted covalent inhibitors presents a particularly exciting frontier.[9] By pairing the pharmacokinetic benefits of the THP ring with the target-residence-time advantages of a covalent warhead, researchers can develop next-generation therapies with superior potency and duration of action. The continued exploration of this compound and its derivatives will undoubtedly contribute to the discovery of innovative medicines for a wide range of diseases.

References

-

XpertScientific. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method. Retrieved from XpertScientific website. [Link]

-

Kohl, F. J., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. Chemical Science. [Link]

-

Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from organic-chemistry.org. [Link]

-

Kohl, F. J., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. PMC - NIH. [Link]

-

Kohl, F. J., et al. (2024). Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes. ResearchGate. [Link]

-

Verwimp, N., et al. (2021). Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions. PMC - PubMed Central. [Link]

-

Preprints.org. (2025, October 17). Amination Reactions Analysis For Selecting Optimal Methods In Synthesizing New Urea Derivatives. [Link]

-

Szycher, M. (n.d.). Urea Formation. In Polyurethanes science, technology, markets, and trends. [Link]

-

Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Retrieved from organic-chemistry.org. [Link]

-

Tichkule, R. B., et al. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PMC - PubMed Central. [Link]

-

SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. [Link]

-

Kato, S., et al. (2025, August 7). Physical Properties of Tetrahydropyran and Its Applications. ResearchGate. [Link]

-

Emergent Life Sciences Research. (n.d.). Physicochemical properties of some tetrahydropyrimidine derivatives. [Link]

-

Drug Hunter. (2025, January 7). Cheat Sheet for Covalent Enzyme Inhibitors. [Link]

-

Singh, J., et al. (n.d.). The Taxonomy of Covalent Inhibitors. PMC - NIH. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Retrieved from Wikipedia. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from organic-chemistry.org. [Link]

-

Clarke, P. A., et al. (n.d.). Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans. NIH. [Link]

-

DR-NTU. (n.d.). Development of new methods in tetrahydropyran ring synthesis. [Link]

-

Taylor & Francis. (n.d.). Tetrahydropyran – Knowledge and References. Retrieved from Taylor & Francis website. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. Page loading... [guidechem.com]

- 6. Urea Formation - Common Conditions [commonorganicchemistry.com]

- 7. theusajournals.com [theusajournals.com]

- 8. The Taxonomy of Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drughunter.com [drughunter.com]

- 10. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Tetrahydropyran-Containing Compounds

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing one oxygen atom, has emerged as a cornerstone in medicinal chemistry and drug development.[1][2] Its unique stereochemical and physicochemical properties make it a versatile scaffold for the design of novel therapeutic agents with a wide spectrum of biological activities. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of tetrahydropyran-containing compounds, grounded in field-proven insights and detailed experimental methodologies.

The Allure of the Tetrahydropyran Ring: Physicochemical and Pharmacokinetic Advantages

The tetrahydropyran moiety is more than just a passive structural component; it actively contributes to the pharmacological profile of a molecule. As a bioisostere of cyclohexane, the THP ring offers a lower lipophilicity, which can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3] The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets and potentially enhancing binding affinity and selectivity.[3] Furthermore, the defined chair-like conformation of the THP ring imparts a degree of rigidity to the molecule, which can be advantageous for optimizing interactions with specific binding pockets of target proteins.

A Spectrum of Biological Activities: From Anticancer to Neuroprotective

The versatility of the tetrahydropyran scaffold is reflected in the broad range of biological activities exhibited by its derivatives. This guide will delve into the key therapeutic areas where THP-containing compounds have shown significant promise.

Anticancer Activity: Inducing Apoptosis and Inhibiting Proliferation

A significant number of natural products and synthetic compounds containing the tetrahydropyran motif have demonstrated potent anticancer activities.[4][5] These compounds often exert their effects by inducing apoptosis (programmed cell death) in cancer cells and inhibiting key signaling pathways involved in cell proliferation and survival.

Mechanism of Action: Targeting the Caspase Cascade

A common mechanism by which many anticancer agents, including certain tetrahydropyran derivatives, induce apoptosis is through the activation of caspases, a family of cysteine proteases that execute the dismantling of the cell.[6][7] The activation of "executioner" caspases, such as caspase-3 and caspase-7, is a critical step in this process.[6]

Below is a diagram illustrating the intrinsic pathway of caspase activation, a common route triggered by cellular stress.

Caption: Intrinsic pathway of caspase activation induced by a tetrahydropyran compound.

Experimental Protocol: Caspase-3/7 Activity Assay

To quantify the pro-apoptotic effects of tetrahydropyran-containing compounds, a caspase-3/7 activity assay using a chromogenic substrate like Ac-DEVD-pNA (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide) is a robust and widely used method.[6][8]

Principle: Active caspase-3 and -7 cleave the peptide substrate Ac-DEVD-pNA, releasing the chromophore p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The amount of pNA released is directly proportional to the caspase activity.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the tetrahydropyran compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known apoptosis inducer like staurosporine).

-

-

Cell Lysis:

-

After treatment, centrifuge the plate and carefully remove the supernatant.

-

Add 100 µL of chilled cell lysis buffer to each well and incubate on ice for 10-15 minutes to ensure complete cell lysis.

-

-

Caspase Activity Measurement:

-

Prepare a reaction mixture containing 2x reaction buffer and the Ac-DEVD-pNA substrate.

-

Add an equal volume of the reaction mixture to each well containing the cell lysate.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with lysis buffer and substrate but no cells).

-

Calculate the fold-increase in caspase-3/7 activity relative to the vehicle-treated control cells.

-

Quantitative Data: Anticancer Activity of Tetrahydropyran Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of representative tetrahydropyran-containing compounds against various cancer cell lines.

| Compound ID | R1 Group | R2 Group | Cancer Cell Line | IC50 (µM) | Reference |

| THP-1 | Phenyl | H | K562 (Leukemia) | 2.5 | [4] |

| THP-2 | Naphthyl | H | K562 (Leukemia) | 1.8 | [4] |

| THP-3 | Phenyl | Phenyl | MCF-7 (Breast) | 5.2 | [5] |

| THP-4 | Isopropyl | Methyl | HL-60 (Leukemia) | 0.9 | [5] |

Structure-Activity Relationship (SAR) Insights: The data suggests that increasing the lipophilicity of the substituents on the tetrahydropyran ring, for instance, by replacing a phenyl group with a naphthyl group (comparing THP-1 and THP-2), can lead to enhanced anticancer activity.[4]

Anti-inflammatory Activity: Modulating the NF-κB Signaling Pathway

Chronic inflammation is a hallmark of numerous diseases, and the tetrahydropyran scaffold has been incorporated into molecules designed to mitigate inflammatory responses.[9][10][11] A key target in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in regulating the expression of pro-inflammatory cytokines and enzymes.[12]

Mechanism of Action: Inhibition of NF-κB Activation

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitory proteins called IκBs.[13] Upon stimulation by pro-inflammatory signals (e.g., TNF-α), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes.[12] Certain tetrahydropyran derivatives have been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[10]

The following diagram illustrates the NF-κB signaling pathway and a potential point of intervention for a tetrahydropyran-containing inhibitor.

Caption: Inhibition of the NF-κB signaling pathway by a tetrahydropyran derivative.

Experimental Protocol: NF-κB Luciferase Reporter Assay

A luciferase reporter assay is a sensitive and quantitative method to assess the inhibitory effect of compounds on NF-κB transcriptional activity.[14][15][16]

Principle: A cell line is engineered to express the luciferase gene under the control of a promoter containing NF-κB binding sites. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by the light produced upon addition of its substrate, luciferin. A decrease in light emission in the presence of a compound indicates inhibition of the NF-κB pathway.

Step-by-Step Methodology:

-

Cell Culture and Transfection (if necessary):

-

Use a stable NF-κB luciferase reporter cell line or transiently transfect a suitable cell line (e.g., HEK293) with a plasmid containing the NF-κB-luciferase reporter construct.

-

Seed the cells in a 96-well plate and allow them to grow to the desired confluency.

-

-

Compound Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the tetrahydropyran compound for 1-2 hours.

-

Stimulate the cells with an NF-κB activator, such as TNF-α or phorbol 12-myristate 13-acetate (PMA), for 6-24 hours. Include appropriate vehicle and positive controls.

-

-

Luciferase Assay:

-

After incubation, lyse the cells and add a luciferase assay reagent containing luciferin.

-

Measure the luminescence using a plate-reading luminometer.

-

-

Data Analysis:

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity for each compound concentration relative to the stimulated control.

-

Antimicrobial Activity: A Scaffold for Novel Antibiotics and Antifungals

The emergence of drug-resistant pathogens necessitates the development of new antimicrobial agents. The tetrahydropyran scaffold has been explored for the synthesis of compounds with antibacterial and antifungal properties.[17]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely accepted technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents the visible growth of a microorganism.[18][19][20]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the lowest concentration of the compound that inhibits visible growth is determined as the MIC.

Step-by-Step Methodology:

-

Preparation of Antimicrobial Agent Dilutions:

-

Prepare a stock solution of the tetrahydropyran compound in a suitable solvent (e.g., DMSO).

-

Perform two-fold serial dilutions of the stock solution in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

-

-

Inoculum Preparation:

-

Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard) from a fresh culture.

-

Dilute the standardized inoculum to the final desired concentration in the broth medium.

-

-

Inoculation and Incubation:

-

Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.

-

Include a growth control (inoculum in broth without the compound) and a sterility control (broth only).

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity (indicating microbial growth).

-

The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Quantitative Data: Antimicrobial Activity of Tetrahydropyran Derivatives

The following table presents the MIC values of representative tetrahydropyran-containing compounds against various bacterial strains.

| Compound ID | R1 Group | R2 Group | Bacterial Strain | MIC (µg/mL) | Reference |

| THP-5 | Phenylacetylenyl | Piperazine | P. aeruginosa | 16 | [17] |

| THP-6 | Phenylacetylenyl | Substituted Piperazine | E. coli | < 3.13 | [17] |

| THP-7 | 4-Hydroxyphenyl | Imino | P. aeruginosa | 12.5 | [2] |

| THP-8 | 4-Hydroxyphenyl | Imino | MRSA | 50.0 | [2] |